5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-11-5-8-16(24-11)25(22,23)20-13-4-2-3-12(9-13)14-6-7-15-18-17-10-21(15)19-14/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLOIOTXURIOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps. The thiophene-2-sulfonamide group is then introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes and ultimately exerting its effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Molecular and Physicochemical Comparisons
| Compound Name/ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide | C₁₇H₁₄N₆O₂S₂ | 414.47* | Not reported | Thiophene-sulfonamide; triazolopyridazine |
| Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) | C₁₆H₁₆N₆O | 332.35 | Not reported | Acetamide linker; methyl substitution |
| (E)-4b ([1,2,4]triazolo[4,3-b]pyridazin-6-yl derivative) | C₁₉H₁₆N₆O₃ | 376.37 | 253–255 | Benzoylamino-propenoic acid substituent |
| 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid | C₉H₁₀N₄O₄S₂ | 326.33 | Not reported | Sulfonyl-acetic acid group |
*Calculated based on molecular formula. Sources: .
Key Observations :
- The target compound’s molecular weight (414.47) is higher than analogs like Lin28-1632 (332.35) due to the bulky thiophene-sulfonamide group.
- Melting points for triazolopyridazine derivatives vary significantly: (E)-4b exhibits a high melting point (253–255°C), likely due to strong intermolecular hydrogen bonding from its propenoic acid moiety .
Table 2: Protein-Binding Profiles
Analysis :
- The target compound’s sulfonamide group may enhance binding specificity compared to Lin28-1632, which lacks this moiety .
- Docking studies suggest that triazolopyridazine derivatives universally engage Trp168 in PEF(S), but substituents (e.g., sulfonamide vs. pyridine) modulate interaction strength .
Biological Activity
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a complex heterocyclic compound notable for its diverse biological activities. This compound contains a triazolopyridazine moiety, which is associated with various pharmacological properties such as anti-inflammatory, antibacterial, and anticancer effects. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅N₅O₂S |
| Molecular Weight | 285.36 g/mol |
| CAS Number | 894068-21-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can lead to the inhibition or activation of specific enzymes and receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are critical in inflammatory processes.
- Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling and response mechanisms.
Antibacterial Activity
Research has demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. Studies have reported its effectiveness against:
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound could be further developed as an antibacterial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated through various in vitro and in vivo studies. It has shown promise in reducing inflammation markers and mediators, indicating its potential use in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been a focus of research. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific cancer types targeted include:
- Breast cancer
- Lung cancer
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Anti-inflammatory Mechanism :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
